1-benzyl-4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzodiazole derivative with a pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The purification process often includes recrystallization and chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- 1-benzyl-5-formyl-1,2,3-triazole
Uniqueness
1-benzyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a pyrrolidinone structure makes it particularly versatile for various applications.
Properties
Molecular Formula |
C25H22ClN3O |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-benzyl-4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22ClN3O/c26-21-10-6-9-19(13-21)16-29-23-12-5-4-11-22(23)27-25(29)20-14-24(30)28(17-20)15-18-7-2-1-3-8-18/h1-13,20H,14-17H2 |
InChI Key |
BKCROMLWFMBCOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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